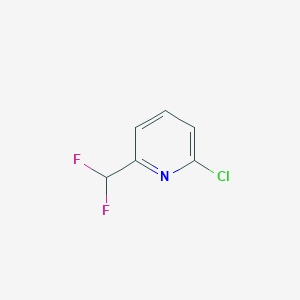

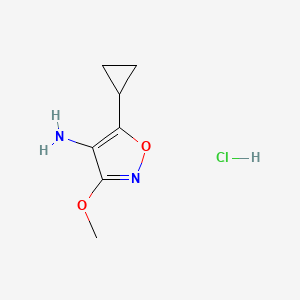

ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) compound was successfully synthesized with a novel derived biologically important 1,2,4-triazole Schiff base .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques like FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies . The optimized molecular structure, vibrational frequencies, ultraviolet–visible spectrums, and nuclear magnetic resonance values of the newly synthesized Schiff base were assessed through the use of density functional theory (DFT) with standard B3LYP/6–311++G (d,p) level .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- The synthesis and characterization of derivatives related to "ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate" have been explored in several studies. These compounds are synthesized through reactions involving ethyl acetoacetate and various substituted derivatives, yielding compounds with potential biological activities. The structural elucidation of these derivatives is performed using techniques such as X-ray diffraction, spectroscopy (IR, NMR), and elemental analysis, providing insights into their chemical properties and potential functionalities (Lavergne, Viallefont, & Daunis, 1975; Ahmed et al., 2013).

Antimicrobial and Biological Activities

- The antimicrobial and biological activities of triazole derivatives, including those similar to "ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate," have been investigated. These compounds show promise in antimicrobial efficacy against various bacterial strains, highlighting their potential as leads for developing new antimicrobial agents (Fandaklı et al., 2012; Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-12(17)9-15-13(18)16(10(2)14-15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSCLIWXBIKVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2773692.png)

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)

![5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2773705.png)

![2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2773708.png)